molecular formula C15H18BrCl B1448005 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene CAS No. 1951451-58-3

1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene

Cat. No.: B1448005
CAS No.: 1951451-58-3
M. Wt: 313.66 g/mol
InChI Key: MLZYAPONOQGVGF-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromomethyl group attached to a dimethylcyclohexene ring, which is further connected to a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 5,5-dimethylcyclohex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then coupled with 4-chlorobenzene under appropriate conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

    Substitution Products: Azido or cyano derivatives.

    Oxidation Products: Compounds with hydroxyl or carbonyl groups.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene involves its interaction with various molecular targets. The bromomethyl group can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 1-(2-(Chloromethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
  • 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-fluorobenzene
  • 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-bromobenzene

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

1-[2-(bromomethyl)-5,5-dimethylcyclohexen-1-yl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrCl/c1-15(2)8-7-12(10-16)14(9-15)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYAPONOQGVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
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1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
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1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
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1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
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1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene

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